molecular formula C27H31ClN4O3S B2482599 N-[(3-chlorophenyl)methyl]-4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide CAS No. 422282-30-2

N-[(3-chlorophenyl)methyl]-4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide

Cat. No.: B2482599
CAS No.: 422282-30-2
M. Wt: 527.08
InChI Key: NOXGVKVZGHQDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(3-chlorophenyl)methyl]-4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is a synthetic quinazolinone derivative characterized by:

  • A 4-oxo-3,4-dihydroquinazolin-3-yl core, a heterocyclic scaffold known for diverse bioactivities.
  • A sulfanyl (-S-) group at position 2, linked to a [(cyclohexylcarbamoyl)methyl] substituent.
  • A 3-chlorophenylmethyl group at position N-2.
  • A butanamide side chain extending from position 3.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN4O3S/c28-20-9-6-8-19(16-20)17-29-24(33)14-7-15-32-26(35)22-12-4-5-13-23(22)31-27(32)36-18-25(34)30-21-10-2-1-3-11-21/h4-6,8-9,12-13,16,21H,1-3,7,10-11,14-15,17-18H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXGVKVZGHQDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the quinazolinone intermediate with a chlorobenzyl halide under basic conditions.

    Attachment of the Butanamide Side Chain: The final step involves the coupling of the intermediate with a butanamide derivative, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

N-[(3-chlor

Biological Activity

The compound N-[(3-chlorophenyl)methyl]-4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃ClN₂O₂S
  • Molecular Weight : 364.90 g/mol
  • Key Functional Groups :
    • Chlorophenyl group
    • Cyclohexylcarbamoyl moiety
    • Dihydroquinazolinone core

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing chlorophenyl and carbamoyl groups have shown promise as antimicrobial agents. The presence of the quinazolinone structure may enhance this activity by interfering with bacterial DNA synthesis or protein function.
  • Anticancer Properties : Quinazoline derivatives are known for their anticancer effects, potentially through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to inhibit specific kinases involved in cancer cell proliferation is also a point of interest.

In Vitro Studies

In vitro studies have demonstrated that similar compounds can exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cell cycle arrest
Compound CA54925Inhibition of DNA synthesis

Note: Specific data for this compound is currently unavailable but extrapolated from related compounds.

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the compound's efficacy and safety profile. Animal studies have suggested that similar compounds can reduce tumor size and improve survival rates in models of cancer.

Case Studies

  • Anticancer Activity : A study involving a series of quinazoline derivatives reported that certain compounds led to a significant reduction in tumor growth in xenograft models. The mechanism was attributed to the inhibition of the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.
  • Antimicrobial Effects : Another study highlighted the antimicrobial activity of related compounds against Mycobacterium tuberculosis, demonstrating their potential use in treating resistant strains.

Comparison with Similar Compounds

Structural Analog: 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS 763114-31-4)

A closely related compound () shares the quinazolinone core and sulfanyl-acetamide moiety but differs in substituents:

Property Target Compound CAS 763114-31-4
Chlorophenyl Position 3-chlorophenylmethyl (meta-substitution) 4-chlorophenyl (para-substitution)
Sulfanyl Substituent [(Cyclohexylcarbamoyl)methyl] N-(2,4,6-trimethylphenyl)
Side Chain Butanamide Acetamide (shorter chain)
Molecular Formula Not explicitly provided in evidence C25H22ClN3O2S
Molecular Weight Likely >500 g/mol (estimated) 464.0 g/mol

Key Implications :

  • Side Chain Length : The butanamide chain could enhance lipophilicity and membrane permeability compared to the shorter acetamide chain in CAS 763114-31-4.

Bioactivity and Pharmacological Context

  • Quinazolinone Scaffold: This core is associated with kinase inhibition, anticancer, and antimicrobial activities. Modifications at the sulfanyl and aryl positions are critical for target selectivity .
  • Natural vs. Synthetic Analogs: Marine actinomycete-derived compounds () often exhibit greater structural diversity but lower synthetic tractability compared to quinazolinones, highlighting the target compound’s advantage in modular design .

Physicochemical and Computational Comparisons

  • Clustering Algorithms: Tools like Butina clustering () could group the target compound with other sulfanyl-quinazolinones, but its unique cyclohexylcarbamoyl group may place it in a distinct cluster, suggesting divergent bioactivity .
  • Hit Dexter 2.0 Predictions : Computational assessment () might classify the compound as "dark chemical matter" (low promiscuity) due to its complex substituents, reducing off-target risks compared to simpler analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.